3-Bromo-2-(bromomethyl)-6-methylpyridine
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Overview
Description
3-Bromo-2-(bromomethyl)-6-methylpyridine is an organic compound with the molecular formula C7H7Br2N It is a brominated derivative of methylpyridine, characterized by the presence of two bromine atoms attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(bromomethyl)-6-methylpyridine typically involves the bromination of 2-(bromomethyl)-6-methylpyridine. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(bromomethyl)-6-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can remove the bromine atoms, yielding the corresponding methylpyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) or acetonitrile (CH3CN).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Nucleophilic Substitution: Formation of substituted pyridines with functional groups such as azides, thiocyanates, or alkoxides.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 2-methyl-6-methylpyridine.
Scientific Research Applications
3-Bromo-2-(bromomethyl)-6-methylpyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of functional materials with specific electronic or optical properties.
Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(bromomethyl)-6-methylpyridine involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The compound’s effects are mediated through pathways involving nucleophilic substitution or oxidative addition reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-(bromomethyl)propionic acid
- 3-Bromo-2-(bromomethyl)propionate
- 1,3,5-Tris(bromomethyl)benzene
Uniqueness
3-Bromo-2-(bromomethyl)-6-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable compound for targeted applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C7H7Br2N |
---|---|
Molecular Weight |
264.94 g/mol |
IUPAC Name |
3-bromo-2-(bromomethyl)-6-methylpyridine |
InChI |
InChI=1S/C7H7Br2N/c1-5-2-3-6(9)7(4-8)10-5/h2-3H,4H2,1H3 |
InChI Key |
BKSQCMIKVQMENF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)Br)CBr |
Origin of Product |
United States |
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